3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid
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Overview
Description
3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is a complex organic compound that features a benzoimidazole ring, a hydroxy group, and a propanoic acid moiety. This compound is of interest due to its potential biological and pharmacological activities, which are derived from the unique structural features of the benzoimidazole core.
Mechanism of Action
Target of Action
The primary target of this compound is Pin1 , a protein that plays a crucial role in the regulation of cell cycle progression and cell proliferation . Another potential target is tubulin , a globular protein that is the main constituent of microtubules in cells .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it shows improved Pin1 inhibitory activity . In the case of tubulin, it effectively inhibits microtubule assembly formation .
Biochemical Pathways
The inhibition of Pin1 can lead to the disruption of several cellular processes, including cell cycle progression and cell proliferation . The inhibition of tubulin assembly affects the structure and function of the cytoskeleton, which can lead to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in the inhibition of cell proliferation, particularly in cancer cells. For example, it has shown anti-proliferative effects against prostate cancer cells . It also disrupts the normal functioning of the cell by affecting the structure of the cytoskeleton .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, storage conditions such as temperature and light exposure can affect the compound’s stability . The compound’s efficacy can also be influenced by the physiological environment within the body, including pH, presence of other molecules, and specific characteristics of the target cells.
Biochemical Analysis
Biochemical Properties
3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. It also binds to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic effects and its role in cellular metabolism .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it affects the expression of genes involved in metabolic processes, thereby altering the cellular metabolic profile. These effects are critical for understanding how this compound can be used in therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are key to understanding the compound’s biochemical and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and metabolic dysregulation. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance. These interactions are essential for understanding how the compound affects cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation. These transport mechanisms are important for understanding how the compound reaches its target sites and exerts its effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it influences energy production and metabolic processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety, which can be achieved through various methods such as the reaction of the benzoimidazole derivative with a suitable propanoic acid precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde under appropriate conditions.
Reduction: The benzoimidazole ring can be reduced to form dihydro derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzoimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halides, acids, and bases can be used depending on the type of substitution reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Various substituted benzoimidazole derivatives.
Scientific Research Applications
3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzo[d]imidazol-2-yl)propanoic acid: Lacks the hydroxy and isopropyl groups.
3-hydroxy-3-(1H-benzo[d]imidazol-2-yl)propanoic acid: Lacks the isopropyl group.
3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid: Lacks the hydroxy group.
Uniqueness
The presence of both the hydroxy and isopropyl groups in 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid provides unique structural features that can enhance its biological activity and specificity compared to similar compounds .
Properties
IUPAC Name |
3-hydroxy-3-(1-propan-2-ylbenzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)15-10-6-4-3-5-9(10)14-13(15)11(16)7-12(17)18/h3-6,8,11,16H,7H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSBZAZQBGIPRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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